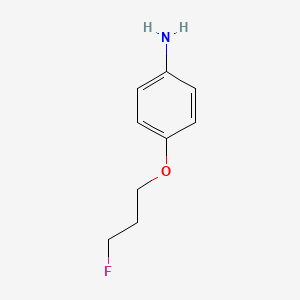
1,6-Dihydro-4,7'-epoxy-1-methoxy-3',4'-methylenedioxy-6-oxo-3,8'-lignan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dihydro-4,7’-epoxy-1-methoxy-3’,4’-methylenedioxy-6-oxo-3,8’-lignan is a neolignan compound isolated from the stem bark of Ocotea veraguensis . It has a molecular formula of C20H20O5 and a molecular weight of 340.37 g/mol . This compound is known for its unique chemical structure and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Extraction from natural sources remains the most common method of obtaining this compound .
化学反応の分析
Types of Reactions
1,6-Dihydro-4,7’-epoxy-1-methoxy-3’,4’-methylenedioxy-6-oxo-3,8’-lignan can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce the epoxy group to a diol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce diols .
科学的研究の応用
1,6-Dihydro-4,7’-epoxy-1-methoxy-3’,4’-methylenedioxy-6-oxo-3,8’-lignan has several scientific research applications:
作用機序
The mechanism of action of 1,6-Dihydro-4,7’-epoxy-1-methoxy-3’,4’-methylenedioxy-6-oxo-3,8’-lignan involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of inflammatory pathways and the inhibition of oxidative stress . The specific molecular targets and pathways involved are still under investigation.
類似化合物との比較
1,6-Dihydro-4,7’-epoxy-1-methoxy-3’,4’-methylenedioxy-6-oxo-3,8’-lignan is unique due to its specific chemical structure and biological activities. Similar compounds include other neolignans such as:
Magnolol: A neolignan isolated from Magnolia officinalis with anti-inflammatory and antioxidant properties.
Honokiol: Another neolignan from Magnolia species known for its anti-cancer and anti-inflammatory effects.
These compounds share some structural similarities but differ in their specific biological activities and potential therapeutic applications.
特性
分子式 |
C20H20O5 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
(2S,3S,5R)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one |
InChI |
InChI=1S/C20H20O5/c1-4-7-20(22-3)10-14-12(2)19(25-16(14)9-18(20)21)13-5-6-15-17(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3/t12-,19-,20+/m0/s1 |
InChIキー |
HCKMSYACKQLOPY-OCCQLPPTSA-N |
異性体SMILES |
C[C@@H]1[C@H](OC2=CC(=O)[C@](C=C12)(CC=C)OC)C3=CC4=C(C=C3)OCO4 |
正規SMILES |
CC1C(OC2=CC(=O)C(C=C12)(CC=C)OC)C3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



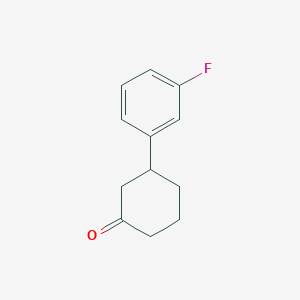
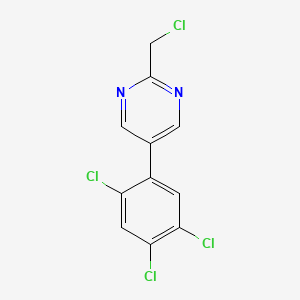

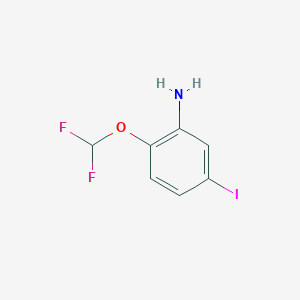
![1-[2-(thiophen-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15243586.png)
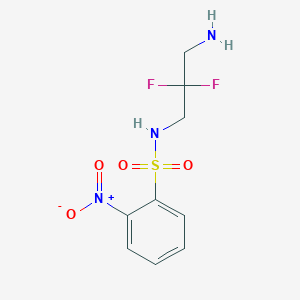
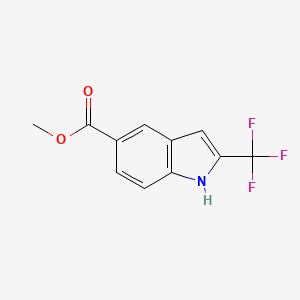
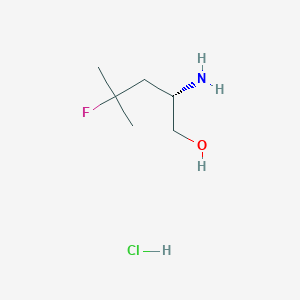
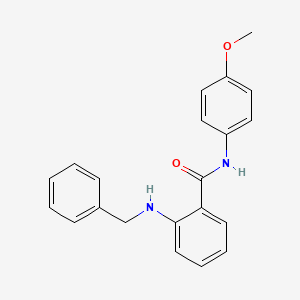
![6-Chloro-2-((1R)-1-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1-((S)-1,1,1-trifluoropropan-2-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B15243616.png)

